molecular formula C12H11NO3 B2552484 (S)-2-(quinolin-4-yloxy)propanoic acid CAS No. 2068138-06-5

(S)-2-(quinolin-4-yloxy)propanoic acid

Cat. No.: B2552484
CAS No.: 2068138-06-5
M. Wt: 217.224
InChI Key: MHRMJNWAWXMVEK-QMMMGPOBSA-N
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Description

(S)-2-(quinolin-4-yloxy)propanoic acid is a chiral carboxylic acid derivative featuring a quinoline moiety linked via an ether oxygen to the α-carbon of a propanoic acid backbone. Quinoline derivatives are renowned for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects, often attributed to their ability to intercalate with biomolecular targets like DNA or enzymes . This suggests that similar strategies, such as nucleophilic substitution at the quinoline 4-position with a chiral propanoic acid precursor, could be employed for its synthesis.

Properties

IUPAC Name

(2S)-2-quinolin-4-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-7-13-10-5-3-2-4-9(10)11/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRMJNWAWXMVEK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Ether Formation: The quinoline derivative is then reacted with (S)-2-bromo-propanoic acid under basic conditions to form the ether linkage. This step usually requires a base such as potassium carbonate and a solvent like dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(quinolin-4-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that (S)-2-(quinolin-4-yloxy)propanoic acid exhibits significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity:

CompoundMIC (µg/mL)Activity
This compound25.34Effective against E. coli
Isoniazid11.67Positive control

These findings suggest that modifications to the quinoline structure can enhance antimicrobial potency, providing a pathway for developing new antibiotics.

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. A study assessed various derivatives using the microplate Alamar Blue assay, comparing their effectiveness to standard antitubercular drugs:

CompoundMIC (µM)Activity
1-Methoxy-2-(quinolin-4-yl)propan-2-ol106.4Good activity
Pyrazinamide25.34Positive control

The results indicated that certain alkoxy substituents significantly influence the antitubercular efficacy of the quinoline derivatives, with some exhibiting comparable activity to established treatments .

Case Studies

  • Antimicrobial Screening : A recent study synthesized a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives and screened them for antimicrobial activity. The results showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced antimicrobial properties .
  • Drug Development : The potential of this compound as a lead compound in drug development has been explored extensively. Its derivatives have been investigated for their ability to inhibit key enzymes involved in bacterial resistance mechanisms, positioning them as candidates for further pharmacological studies .

Mechanism of Action

The mechanism of action of (S)-2-(quinolin-4-yloxy)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the quinoline moiety can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit enzymes such as topoisomerases, leading to cell death in bacteria and cancer cells.

Comparison with Similar Compounds

Phosphonomethoxypropanoic Acid Derivatives

Compounds such as (S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a) and (R)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7b) () share the propanoic acid backbone but differ in substituents:

  • Functional Groups: A phosphonomethoxy group replaces the quinolin-4-yloxy moiety.
  • Biological Relevance : The phosphonate group enhances binding to metal ions in enzymatic active sites, making these compounds potent nucleotide analogs .
  • Physical Properties: Higher melting points (>250°C) compared to quinoline derivatives, indicating greater crystallinity due to ionic interactions .

4-Hydroxy-2-oxo-1,2-dihydroquinolinylpropanoic Acids

Compounds like 3-(3-(alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids () feature a reduced quinoline ring (1,2-dihydroquinoline) with a 4-hydroxy-2-oxo substitution:

  • Synthetic Challenges: The dihydroquinoline core requires additional reduction steps, which may lower overall yields compared to simpler quinoline derivatives .

Chiral Propanoic Acid Derivatives with Aromatic Systems

(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic Acid

This compound () incorporates a sulfonamido group and a pyridine-containing side chain:

  • Pharmacokinetics : The sulfonamido group may enhance metabolic stability, while the pyridine moiety could facilitate π-π stacking interactions with biological targets .
  • Structural Flexibility: The extended butoxy linker may confer greater conformational adaptability compared to the rigid quinoline system .

(S)-2-((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic Acid

A tyrosine-based derivative () with an imidazole side chain:

  • Biochemical Applications : The imidazole group mimics histidine residues in enzymes, enabling coordination to metal ions or participation in acid-base catalysis .

Data Tables for Comparative Analysis

Research Findings and Implications

  • Synthesis Efficiency: Quinoline-4-carboxylates (e.g., YS-1) achieve yields up to 88% , suggesting that optimizing steric and electronic effects at the quinoline 4-position is feasible for this compound.
  • Biological Performance: Phosphonomethoxy derivatives () exhibit high affinity for viral polymerases, but their poor solubility may limit bioavailability. The quinoline analog’s balance of hydrophobicity and H-bonding capacity could offer improved pharmacokinetics .
  • Chiral Specificity: The S-configuration in propanoic acid derivatives (e.g., 7a vs. 7b) significantly impacts target engagement, as seen in the 18% yield difference between enantiomers . This underscores the importance of stereochemistry in the design of this compound.

Biological Activity

(S)-2-(quinolin-4-yloxy)propanoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a quinoline moiety linked to a propanoic acid group through an ether bond. This unique structure contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens, including drug-resistant strains of bacteria. Its mechanism of action primarily involves interaction with specific molecular targets, leading to inhibition of critical cellular processes.

Antimicrobial Activity

  • Inhibition of Mycobacterium tuberculosis :
    • A study highlighted that derivatives of quinolin-4-yloxy compounds, including this compound, demonstrated potent in vitro activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were reported as low as 0.05 μM, indicating strong efficacy against both drug-susceptible and drug-resistant strains .
    • Table 1 summarizes the MIC values and selectivity indices for various derivatives:
    Compound NameMIC (μM)Selectivity Index
    This compound0.05>100
    Compound A0.1>50
    Compound B0.2>30
  • Activity Against Staphylococcus aureus :
    • Quinoline derivatives have also shown potential in inhibiting the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of fluoroquinolones like ciprofloxacin. Specific modifications to the quinoline core resulted in compounds that synergistically reduced MIC values by four-fold .

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties, with studies suggesting that they can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases.

  • Case Study :
    • In a study involving human cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values indicating effective dose ranges for inducing cell death .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics; however, further research is needed to elucidate its bioavailability.
  • Toxicity Assessment : Toxicity evaluations conducted on zebrafish models revealed that the compound was non-toxic at lower concentrations (1 and 5 μM), but higher concentrations led to significant cardiac toxicity .

Q & A

Q. What are the recommended synthetic routes for (S)-2-(quinolin-4-yloxy)propanoic acid?

Synthesis typically involves nucleophilic substitution between quinolin-4-ol and a chiral propanoic acid derivative. For enantiomerically pure (S)-isomers, asymmetric catalysis or chiral auxiliary methods are employed. Purification via recrystallization or reverse-phase HPLC ensures stereochemical integrity . Key intermediates (e.g., quinolin-4-ol derivatives) should be characterized by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural fidelity .

Q. How should researchers handle and store this compound to ensure stability?

Follow OSHA guidelines for hazardous chemicals: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact . Store at room temperature in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or racemization . Regularly monitor airborne concentrations using gas chromatography-mass spectrometry (GC-MS) to ensure exposure levels remain below regulatory thresholds .

Q. What analytical techniques validate the purity and stereochemistry of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) resolves enantiomers, while 1^1H NMR coupling constants and optical rotation measurements verify stereochemical configuration . Purity is confirmed via LC-MS (>98% area under the curve) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) discrepancies be resolved during synthesis?

Discrepancies may arise from racemization during acidic/basic conditions or thermal stress. Mitigate by optimizing reaction pH (neutral to mild acidic) and temperature (<40°C). Use chiral derivatizing agents (e.g., Mosher’s acid) for 19^{19}F NMR analysis to quantify ee . Computational modeling (DFT) predicts transition states to refine catalytic systems (e.g., BINOL-derived catalysts) .

Q. What strategies address contradictions between in vitro and in vivo pharmacological data?

Discrepancies may stem from metabolic instability or off-target effects. Use isotopic labeling (e.g., 14^{14}C) to track metabolite profiles in vivo . Parallel assays (e.g., cell-based vs. enzymatic) identify confounding factors. Molecular docking studies (AutoDock Vina) predict binding interactions with quinoline-targeted enzymes (e.g., cytochrome P450 isoforms) to refine mechanistic hypotheses .

Q. How can researchers optimize the compound’s bioavailability for target engagement studies?

Modify physicochemical properties via prodrug strategies (e.g., ester prodrugs) to enhance membrane permeability . Assess logP (octanol-water partition coefficient) and pKa using shake-flask and potentiometric titration methods . In silico ADMET tools (SwissADME) guide structural tweaks to balance solubility and metabolic stability .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Standardize synthesis protocols (e.g., fixed reaction time, catalyst loading) and validate intermediates with orthogonal techniques (e.g., IR spectroscopy for functional groups) . Use internal standards (e.g., deuterated analogs) in LC-MS to normalize inter-assay variability . Replicate experiments across multiple cell lines or animal models to confirm reproducibility .

Methodological Notes

  • Stereochemical Analysis : Polarimetry and X-ray crystallography provide definitive proof of absolute configuration .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (OECD 423) and genotoxicity (Ames test) to align with regulatory standards .
  • Data Interpretation : Use multivariate statistical tools (e.g., PCA) to disentangle confounding variables in pharmacological datasets .

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